molecular formula C17H16Cl2N6O B4615783 [4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

Cat. No.: B4615783
M. Wt: 391.3 g/mol
InChI Key: ILWIECODILADDD-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorobenzyl group, a piperazine ring, and a triazolopyrimidine moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl chloride to form 3,4-dichlorobenzyl chloride.

    Piperazine Ring Formation: The dichlorobenzyl chloride is then reacted with piperazine to form 4-(3,4-dichlorobenzyl)piperazine.

    Triazolopyrimidine Formation: The final step involves the reaction of 4-(3,4-dichlorobenzyl)piperazine with a triazolopyrimidine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorobenzyl and triazolopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different proteins and enzymes.

Medicine

In medicinal chemistry, 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic applications. It has shown promise as a candidate for drug development, particularly in the treatment of certain cancers and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its dichlorobenzyl and piperazine moieties contribute to its distinct pharmacological profile, setting it apart from other similar compounds.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O/c18-13-3-2-12(10-14(13)19)11-23-6-8-24(9-7-23)16(26)15-21-17-20-4-1-5-25(17)22-15/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWIECODILADDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=NN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3,4-DICHLOROBENZYL)PIPERAZINO]([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL)METHANONE

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